3-Cyclopropoxy-2-ethyl-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-ethyl-5-methoxypyridine is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by a pyridine ring substituted with cyclopropoxy, ethyl, and methoxy groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-5-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-ethyl-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine N-oxides, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
3-Cyclopropoxy-2-ethyl-5-methoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-2-methoxypyridine: Similar in structure but lacks the ethyl group.
5-Cyclopropyl-3-methoxypyridine: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
3-Cyclopropoxy-2-ethyl-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclopropoxy, ethyl, and methoxy groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-5-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-10-11(14-8-4-5-8)6-9(13-2)7-12-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
DIIWYYOMZRNYKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)OC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.